molecular formula C19H18N4O2S3 B12028616 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12028616
M. Wt: 430.6 g/mol
InChI Key: MBXIAOPSJVHUQM-RGVLZGJSSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.

    Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then functionalized with a benzylsulfanyl group through a nucleophilic substitution reaction using benzyl chloride.

    Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is introduced by reacting ethyl acetate with hydrazine hydrate to form acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide is condensed with the methoxybenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Organic Synthesis: It can act as a building block for the synthesis of more complex molecules.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Research: It may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for anticancer drug development.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
  • **2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3,5-dimethylphenyl)methylidene]acetohydrazide

Uniqueness

The unique combination of the thiadiazole ring, benzylsulfanyl group, and methoxyphenyl group in 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O2S3

Molecular Weight

430.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H18N4O2S3/c1-25-16-9-5-8-15(10-16)11-20-21-17(24)13-27-19-23-22-18(28-19)26-12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,21,24)/b20-11+

InChI Key

MBXIAOPSJVHUQM-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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